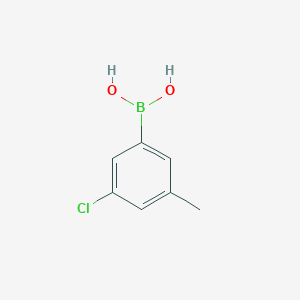

(3-氯-5-甲基苯基)硼酸

描述

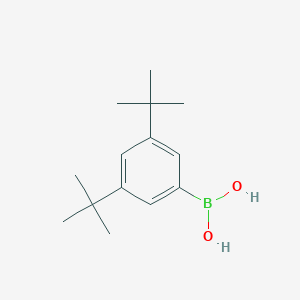

(3-Chloro-5-methylphenyl)boronic acid is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis and potential pharmaceutical applications. While the provided papers do not specifically discuss (3-Chloro-5-methylphenyl)boronic acid, they do provide insight into the general behavior and applications of boronic acids, which can be extrapolated to this specific compound.

Synthesis Analysis

Boronic acids are typically synthesized through reactions involving organoboranes or via halogen-metal exchange reactions followed by treatment with a boron source. For example, the synthesis of amino-3-fluorophenyl boronic acid involves a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . This method could potentially be adapted for the synthesis of (3-Chloro-5-methylphenyl)boronic acid by starting with an appropriate halogenated precursor.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic moiety. The X-ray crystal structure analysis of related compounds, such as 4-amino-3-fluorophenylboronic acid, provides information on the geometry around the boron center and the potential for hydrogen bonding . These structural insights are important for understanding the reactivity and binding properties of boronic acids.

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds between aryl or vinyl halides and aryl boronic acids . They also participate in other reactions such as the Petasis reaction and can be used for the protection of diols and selective reductions . The regioselective alkylation of heteroaromatic compounds with boronic acids, as seen with 3-methyl substituted 2-quinonyl boronic acids, demonstrates the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, acidity (pKa), and binding affinity to diols, are influenced by their substituents. For instance, the presence of electron-withdrawing groups can enhance diol recognition, as seen with 3-methoxycarbonyl-5-nitrophenyl boronic acid . The pKa value of boronic acids can also vary, which affects their stability and reactivity. The pKa of amino-3-fluorophenyl boronic acid is relatively low, allowing it to operate at physiological pH, which is advantageous for biological applications .

科学研究应用

合成和有机化学

- 有机合成中间体: 它用于合成烯烃、苯乙烯和联苯衍生物,这些衍生物在制造天然产物和有机材料中至关重要 (孙海霞等,2015)。

- 大环化学: 该化合物是合成大环和二聚硼酸盐的一部分,有助于研究分子结构,如键长、键角和分子间相互作用 (N. Fárfan 等,1999)。

荧光和传感

- 荧光猝灭研究: 硼酸衍生物,包括 (3-氯-5-甲基苯基)硼酸的变体,因其在不同溶剂中的荧光猝灭特性而被研究,提供了对溶质构象变化的见解 (H. S. Geethanjali 等,2015)。

- 荧光化学传感器: 硼酸,包括 (3-氯-5-甲基苯基)硼酸的衍生物,用于制造碳水化合物、多巴胺、离子、过氧化氢传感器,表明它们在生物和化学传感应用中的潜力 (S. Huang 等,2012)。

生物医学和环境应用

- 生物医学中的硼酸聚合物: 含有硼酸的聚合物,可能包括 (3-氯-5-甲基苯基)硼酸衍生物,在治疗艾滋病毒、糖尿病和癌症等疾病方面很有价值 (J. Cambre & B. Sumerlin, 2011)。

- 环境污染物检测: 硼酸因其在环境应用中的潜力而被探索,例如检测污染物和去除水源中的硼 (M. Brycht 等,2016)。

其他应用

- 细菌检测: 硼酸,包括衍生物,已被用于通过与细菌细胞壁上的二醇基团的亲和力结合反应来检测细菌,证明了它们在生物传感应用中的效用 (Rodtichoti Wannapob 等,2010)。

安全和危害

未来方向

Boronic acids, including “(3-Chloro-5-methylphenyl)boronic acid”, have a wide range of applications in organic synthesis. Future research may focus on developing new reactions involving boronic acids, improving the stability of boronic acids, and exploring their potential applications in various fields .

作用机制

Target of Action

(3-Chloro-5-methylphenyl)boronic acid, also known as 3-Chloro-5-methylphenylboronic acid, is primarily used as a reactant in various organic synthesis reactions . It doesn’t have a specific biological target, but its reactivity makes it a valuable tool in the creation of more complex molecules.

Mode of Action

This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This process is known as transmetalation .

Biochemical Pathways

The primary biochemical pathway involving (3-Chloro-5-methylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s worth noting that boronic acids in general are known for their stability and ease of handling .

Result of Action

The primary result of the action of (3-Chloro-5-methylphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of complex organic molecules .

Action Environment

The action of (3-Chloro-5-methylphenyl)boronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed in a polar solvent . The compound itself is stable under recommended temperatures and pressures .

属性

IUPAC Name |

(3-chloro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHLBINWDJITMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611157 | |

| Record name | (3-Chloro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-5-methylphenyl)boronic acid | |

CAS RN |

913836-14-3 | |

| Record name | (3-Chloro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)